5-Methyl-3-(prop-1-en-2-yl)hexan-2-one
Description
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one (CAS: 5166-53-0) is a branched-chain ketone with the molecular formula C₇H₁₂O (molecular weight: 112.17 g/mol). Its structure features a ketone group at position 2 of the hexane backbone, a methyl group at position 5, and a prop-1-en-2-yl (isopropenyl) substituent at position 2. This compound is notable for its applications in organic synthesis and flavor chemistry, where it contributes to fruity or green odor profiles .
Properties
CAS No. |
79895-67-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-3-prop-1-en-2-ylhexan-2-one |
InChI |
InChI=1S/C10H18O/c1-7(2)6-10(8(3)4)9(5)11/h7,10H,3,6H2,1-2,4-5H3 |
InChI Key |
NRYLJJPSYJZNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one can be achieved through various organic reactions. One common method involves the alkylation of a hexanone derivative with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alkanes or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Ketones
| Compound | Boiling Point (°C) | Density (g/mL) | Key Functional Groups |
|---|---|---|---|
| 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one | 157 | 0.85 | Ketone, isopropenyl |
| Hexan-2-one | 127 | 0.81 | Ketone |
| 5-Methylhexan-2-one | ~145 (estimated) | 0.83 | Ketone, methyl |
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